

Spectroscopic Characterization of 2-Chloro-4,6-diiodophenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-4,6-diiodophenol

Cat. No.: B107220

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **2-Chloro-4,6-diiodophenol**, a molecule of interest in synthetic chemistry and drug development. In the absence of extensive publicly available experimental spectra for this specific compound, this document serves as a detailed predictive analysis based on fundamental spectroscopic principles and comparative data from analogous halogenated phenols. We will delve into the anticipated features of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural and electronic properties of this molecule.

Introduction to 2-Chloro-4,6-diiodophenol

2-Chloro-4,6-diiodophenol is a polyhalogenated aromatic compound with the molecular formula C₆H₃ClI₂O. Its structure, featuring a hydroxyl group, a chlorine atom, and two iodine atoms on a benzene ring, suggests a range of potential applications stemming from its unique electronic and steric properties. Halogenated phenols are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The precise characterization of such molecules is paramount for quality control, reaction monitoring, and understanding structure-activity relationships.

Spectroscopic techniques are indispensable tools for the elucidation of molecular structures. This guide will provide a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS

spectra of **2-Chloro-4,6-diiodophenol**, offering a virtual roadmap for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The predicted NMR data for **2-Chloro-4,6-diiodophenol** are based on the well-established effects of substituents on the chemical shifts of aromatic protons and carbons.[1][2][3]

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum of **2-Chloro-4,6-diiodophenol** is expected to be relatively simple, showing two signals in the aromatic region corresponding to the two non-equivalent protons on the benzene ring.

Methodology for Prediction: The chemical shifts of aromatic protons can be estimated by starting with the chemical shift of benzene (approximately 7.3 ppm) and adding substituent chemical shift (SCS) increments for each group on the ring.[4] The hydroxyl group is an activating, ortho-, para-directing group and will shield the protons, shifting them upfield. Conversely, the halogen atoms are deactivating yet ortho-, para-directing and will deshield the protons, shifting them downfield.

Table 1: Predicted ^1H NMR Chemical Shifts for **2-Chloro-4,6-diiodophenol**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	7.5 - 7.8	Doublet	~2-3
H-5	7.8 - 8.1	Doublet	~2-3
OH	5.0 - 6.0	Broad Singlet	-

- H-3: This proton is ortho to the chlorine atom and meta to an iodine atom and the hydroxyl group. The deshielding effect of the halogens is expected to dominate, placing its signal in the downfield region. It will appear as a doublet due to coupling with H-5.

- H-5: This proton is ortho to an iodine atom and meta to the chlorine and hydroxyl groups. The cumulative deshielding effects will likely place this proton at a slightly more downfield position than H-3. It will also appear as a doublet from coupling to H-3.
- OH Proton: The chemical shift of the phenolic proton is highly dependent on concentration, solvent, and temperature due to hydrogen bonding.^[5] It is expected to appear as a broad singlet. Addition of D₂O would cause this peak to disappear, confirming its assignment.^[6]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton. Due to the molecule's asymmetry, six distinct signals are expected for the six carbon atoms of the benzene ring.

Methodology for Prediction: Similar to ¹H NMR, ¹³C chemical shifts can be predicted using substituent effects on the chemical shift of benzene (128.5 ppm).^{[7][8]} The hydroxyl group causes a significant downfield shift for the ipso-carbon (C-1) and an upfield shift for the ortho (C-2, C-6) and para (C-4) carbons. Halogens also have a significant, and more complex, effect on carbon chemical shifts.^[9]

Table 2: Predicted ¹³C NMR Chemical Shifts for **2-Chloro-4,6-diiodophenol**

Carbon	Predicted Chemical Shift (δ , ppm)
C-1	150 - 155
C-2	120 - 125
C-3	135 - 140
C-4	85 - 90
C-5	140 - 145
C-6	90 - 95

- C-1 (ipso- to OH): The carbon attached to the hydroxyl group is expected to be the most deshielded aromatic carbon, appearing significantly downfield.^[10]

- C-2 (ipso- to Cl): The carbon bearing the chlorine atom will be deshielded, but the effect is less pronounced than that of the hydroxyl group.
- C-4 and C-6 (ipso- to I): The "heavy atom effect" of iodine is known to cause a significant upfield shift for the directly attached carbon.^[9] Therefore, C-4 and C-6 are predicted to be the most upfield signals in the aromatic region.
- C-3 and C-5: These carbons will be influenced by the electronic effects of the adjacent substituents and are expected to appear in the downfield region of the aromatic spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **2-Chloro-4,6-diiodophenol** will be characterized by absorptions corresponding to the O-H, C-O, aromatic C-H, and C-X (X = Cl, I) bonds.

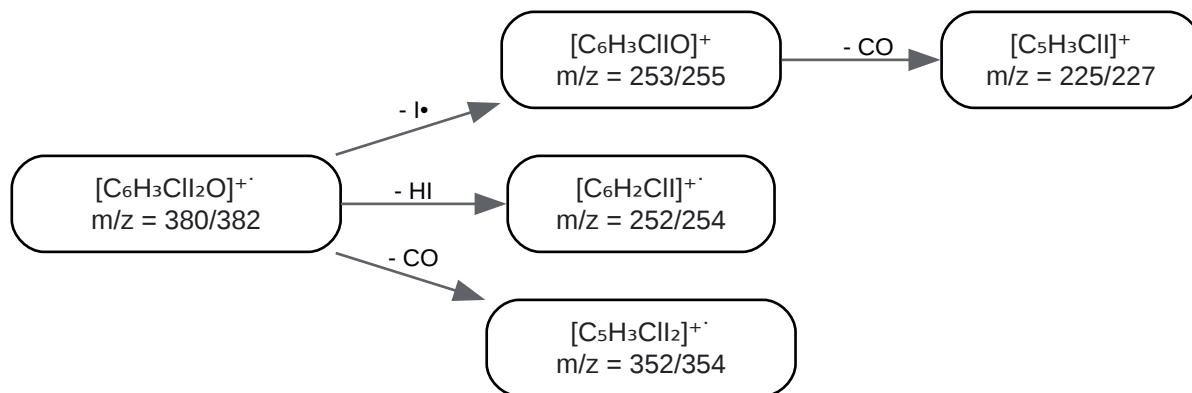
Table 3: Predicted Characteristic IR Absorption Frequencies

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity	Notes
O-H stretch	3200 - 3600	Strong, Broad	The broadness is due to intermolecular hydrogen bonding. ^[11] ^[12]
Aromatic C-H stretch	3000 - 3100	Medium to Weak	Typical for aromatic compounds. ^[13]
Aromatic C=C stretch	1450 - 1600	Medium to Strong	Multiple bands are expected in this region. ^{[13][14]}
C-O stretch	1200 - 1260	Strong	Characteristic of phenols. ^[11]
C-Cl stretch	700 - 850	Strong	^{[15][16]}
C-I stretch	500 - 600	Medium to Strong	^[17]

The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule, arising from various bending and stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.


Molecular Ion and Isotopic Pattern

The molecular weight of **2-Chloro-4,6-diiodophenol** ($C_6H_3^{35}Cl^{127}I_2O$) is 380.35 g/mol. The mass spectrum is expected to show a distinct molecular ion peak cluster. Chlorine has two common isotopes, ^{35}Cl (75.8% abundance) and ^{37}Cl (24.2% abundance), which will result in an M+2 peak with an intensity of about one-third of the molecular ion peak.[18][19] Iodine is monoisotopic (^{127}I), so it will not contribute to the isotopic pattern in the same way.[18]

Predicted Fragmentation Pattern

The fragmentation of halogenated phenols in the mass spectrometer can proceed through several pathways.[20][21]

Scheme 1: Predicted Major Fragmentation Pathways

[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways for **2-Chloro-4,6-diiodophenol**.

- Loss of an Iodine Radical (M - 127): This is often a favorable fragmentation pathway for iodinated compounds, leading to a significant peak at m/z 253 (and 255 for the ^{37}Cl isotope).

- Loss of Hydrogen Iodide (M - 128): Elimination of HI is another common fragmentation route for iodophenols.
- Loss of Carbon Monoxide (M - 28): Phenolic compounds can undergo rearrangement and lose a molecule of CO.[22][23]
- Sequential Losses: Subsequent loss of CO from the $[M-I]^+$ fragment is also plausible.

The presence of a peak at m/z 127 would correspond to the I^+ ion.

Experimental Protocols

For the acquisition of high-quality spectroscopic data for **2-Chloro-4,6-diiodophenol**, the following general protocols are recommended.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
- 1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A larger number of scans will be required compared to 1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.

- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Collect the spectrum over the range of 4000-400 cm^{-1} .
- Data Processing: Perform a background subtraction to remove atmospheric H_2O and CO_2 absorptions.

Mass Spectrometry

- Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is a suitable technique. [\[24\]](#)
- Instrumentation: A quadrupole or time-of-flight (TOF) mass analyzer can be used.
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
- Data Analysis: Analyze the molecular ion cluster and the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of **2-Chloro-4,6-diiodophenol**. By leveraging established spectroscopic principles and data from analogous compounds, we have constructed a comprehensive spectral profile for this molecule. These predictions offer a valuable resource for the identification, characterization, and quality control of **2-Chloro-4,6-diiodophenol** in a research and development setting. It is important to note that these are predicted data, and experimental verification is recommended for definitive structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. NMR chemical shift prediction of benzenes [stenutz.eu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Video: Carbon-13 (¹³C) NMR: Overview [jove.com]
- 8. mdpi.com [mdpi.com]
- 9. The halogen effect on the ¹³C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. ¹³C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 ¹³-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. eng.uc.edu [eng.uc.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. GCMS Section 6.5 [people.whitman.edu]
- 19. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 20. Competing fragmentations in the mass spectra of halogenated phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 21. Competing fragmentations in the mass spectra of halogenated phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. mass spectrum of phenol C₆H₆O C₆H₅OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. egrove.olemiss.edu [egrove.olemiss.edu]
- To cite this document: BenchChem. [Spectroscopic Characterization of 2-Chloro-4,6-diiodophenol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b107220#spectroscopic-data-nmr-ir-ms-of-2-chloro-4-6-diiodophenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com